Sulofenur

Description

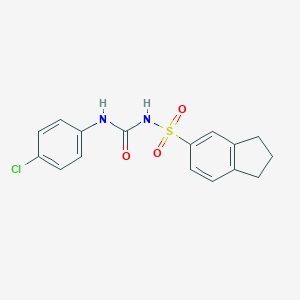

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJSFAJISYZPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149208 | |

| Record name | Sulofenur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110311-27-8 | |

| Record name | Sulofenur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulofenur [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulofenur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOFENUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Efficacy of Sulofenur: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulofenur (also known by its laboratory designation, LY186641) is a diarylsulfonylurea compound that was investigated for its potential as an anticancer agent. Preclinical studies conducted primarily in the late 1980s and early 1990s explored its efficacy in various cancer models. This technical guide synthesizes the available preclinical data on this compound's efficacy, with a focus on quantitative outcomes, experimental designs, and its putative mechanism of action. It is important to note that detailed modern preclinical data, including comprehensive in vitro activity across extensive cell line panels and in-depth signaling pathway analysis, are limited in the publicly available literature.

Quantitative Data on Antitumor Efficacy

The available quantitative data from preclinical studies on this compound is limited. The following tables summarize the key findings from in vivo and in vitro investigations.

In Vivo Efficacy

A study utilizing a subrenal capsule assay in fresh human tumor samples provided the following tumor growth inhibition rates (TGIRs) for this compound:

| Tumor Type | Average Tumor Growth Inhibition Rate (TGIR) (%) |

| Malignant Lymphoma | 51 ± 19 |

| Esophageal Cancer | 51 ± 20 |

| Colorectal Cancer | 48 ± 12 |

Data from a preclinical evaluation of LY186641 using the subrenal capsule assay.

Qualitative assessments from a study on colon adenocarcinoma xenografts reported a "high proportion of objective regressions" and "significant inhibition of growth" in several tumor lines.

In Vitro Efficacy

Experimental Protocols

In Vivo Xenograft Studies

-

Animal Model: Mice with subcutaneously implanted human colon adenocarcinoma xenografts.

-

Treatment Regimen: this compound was administered via oral gavage at a maximum tolerated dose of 300 mg/kg/dose.

-

Dosing Schedule: The drug was given twice daily, five days a week, for two or three consecutive weeks.

-

Outcome Assessment: Efficacy was evaluated based on objective tumor regressions and inhibition of tumor growth. The studies also involved the establishment of this compound-resistant xenograft models.

In Vitro Cytotoxicity Assays

-

Cell Line: EMT6 mouse mammary tumor cells.

-

Culture Conditions: Cells were grown in monolayer cultures and evaluated in both exponentially growing and quiescent, plateau-phase states. The effect of hypoxia and varying pH (from 7.0 to 6.0) on cytotoxicity was also assessed.

-

Combination Studies: The potential for this compound to potentiate the cytotoxic effects of X-ray radiation was investigated.

-

Endpoint: The primary endpoint was cell survival.

Putative Mechanism of Action and Signaling Pathway

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, studies on related diarylsulfonylurea compounds suggest a potential mechanism involving the inhibition of plasma membrane NADH oxidase. Another proposed mechanism is the uncoupling of mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP levels.

Based on these findings, a putative signaling pathway for this compound's anticancer activity is proposed below. It is important to emphasize that this is a hypothesized pathway based on studies of related compounds and requires further experimental validation for this compound itself.

Caption: Putative mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of this compound's efficacy as inferred from the available literature.

Caption: Generalized preclinical experimental workflow for this compound.

Conclusion

The preclinical data available for this compound suggests it possessed a degree of antitumor activity, particularly against certain solid tumors like colon adenocarcinoma. In vitro studies indicated its cytotoxicity could be influenced by the tumor microenvironment, specifically pH. The proposed mechanisms of action, including NADH oxidase inhibition and mitochondrial uncoupling, offer a basis for its anticancer effects. However, a comprehensive understanding of its efficacy is limited by the lack of detailed, publicly available quantitative data and in-depth molecular studies from the period of its active investigation. This overview provides a summary of the foundational preclinical work on this compound, highlighting both the promising findings and the gaps in the available data for a complete modern assessment.

Sulofenur's Impact on Cellular Signaling: A Review of a Novel Anticancer Agent

For Immediate Release

Tucson, AZ – December 12, 2025 – Sulofenur (also known as LY186641), a diarylsulfonylurea, has demonstrated a broad spectrum of antitumor activity in preclinical models. While its precise mechanism of action remains under investigation, existing research points towards a unique method of inhibiting cancer cell growth that is distinct from conventional chemotherapy agents. This document provides a technical overview of the current understanding of this compound's effects on cellular mechanisms, with a focus on its potential impact on signaling pathways.

Preclinical and Clinical Overview

This compound has been evaluated in both preclinical and clinical settings. Preclinical studies have shown its efficacy against a variety of solid tumors. In a preclinical evaluation using a subrenal capsule assay on fresh human tumor samples, this compound demonstrated a 37% overall chemosensitivity rate. The average tumor growth inhibition rates were notable in malignant lymphoma (51 ± 19%), esophageal cancer (51 ± 20%), and colorectal cancer (48 ± 12%).[1] This antitumor effect was comparable to standard anticancer drugs.[1]

Phase I and II clinical trials have been conducted to determine the safety, toxicity, and efficacy of this compound in patients with advanced solid tumors, including ovarian cancer.[2] The primary dose-limiting toxicities observed were hemolytic anemia and methemoglobinemia.[2] Despite these side effects, the compound showed modest clinical activity in heavily pretreated patients.[2]

Unraveling the Mechanism of Action: A Look at Cellular Targets

The definitive mechanism by which this compound exerts its anticancer effects is not yet fully elucidated and is described in the literature as "presumed novel" or "unknown". However, several studies have explored its interaction with cellular components, offering insights into its potential signaling consequences.

Mitochondrial Effects: Uncoupling Oxidative Phosphorylation

Initial investigations into this compound's cellular targets revealed that it accumulates in mitochondria. Further studies demonstrated that this compound and other related diarylsulfonylureas can act as uncouplers of mitochondrial oxidative phosphorylation. This process involves dissipating the mitochondrial membrane potential and increasing state 4 respiration. The proposed mechanism for this uncoupling action is related to the translocation of hydrogen ions across the inner mitochondrial membrane. However, a direct correlation between this uncoupling effect and the antitumor activity of these compounds could not be established. While high concentrations of this compound leading to cytotoxicity might be partially attributed to this mitochondrial uncoupling, the inhibition of cell growth at lower, non-toxic concentrations does not appear to be a result of this phenomenon.

Potential Inhibition of Plasma Membrane NADH Oxidase

Research on a structurally similar diarylsulfonylurea, LY181984, has provided a potential clue into the anticancer mechanism of this class of compounds. This study revealed that LY181984 inhibits the activity of NADH oxidase located in the plasma membrane of HeLa cancer cells. The inhibition was observed at concentrations that correlated with the drug's binding affinity to a protein in the plasma membrane. A growth-inactive analog of the compound showed only weak inhibition of the enzyme, suggesting that this enzymatic inhibition may be linked to the antitumor activity. While this provides a compelling hypothesis for the mechanism of action of diarylsulfonylureas, direct evidence for this compound's inhibition of NADH oxidase is not yet available.

Insights from Other Sulfonylureas: The Role of Reactive Oxygen Species and Kinase Pathways

While not diarylsulfonylureas, studies on other sulfonylurea compounds with anticancer properties, such as glibenclamide, may offer parallel insights. Glibenclamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This process was associated with the activation of the pro-apoptotic c-Jun NH2-terminal kinase (JNK) and the inhibition of the anti-apoptotic AKT kinase.[3][4] This suggests that the anticancer effects of some sulfonylureas could be mediated through the modulation of key signaling kinases that regulate cell survival and death.

Summary of Quantitative Data

Due to the limited publicly available research specifically detailing this compound's effects on cell signaling pathways, a comprehensive table of quantitative data, such as IC50 values for specific kinase inhibition or dose-dependent effects on protein phosphorylation, cannot be compiled at this time. The primary quantitative data available from preclinical studies relates to tumor growth inhibition rates in various cancers.[1]

Experimental Protocols

Detailed experimental protocols for assessing this compound's impact on specific cell signaling pathways are not extensively described in the current body of literature. The methodologies used in the key cited studies are summarized below.

Mitochondrial Respiration and Membrane Potential Assay

-

Objective: To assess the effect of this compound on mitochondrial oxidative phosphorylation.

-

Methodology: Mitochondria are isolated from rat liver and tumor cells. Oxygen consumption is measured polarographically to determine state 4 respiration in the presence of various concentrations of this compound. Mitochondrial membrane potential is assessed using fluorescent probes that accumulate in the mitochondria in a potential-dependent manner.

NADH Oxidase Activity Assay

-

Objective: To determine if this compound inhibits plasma membrane NADH oxidase activity. (Based on studies with a related compound, LY181984)

-

Methodology: Plasma membrane vesicles are isolated from cultured cancer cells (e.g., HeLa). The rate of NADH oxidation is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm in the presence and absence of this compound.

In Vitro Cytotoxicity and Cell Growth Inhibition Assays

-

Objective: To evaluate the effect of this compound on cancer cell viability and proliferation.

-

Methodology: Various human tumor cell lines are cultured in the presence of increasing concentrations of this compound. Cell viability can be assessed using assays such as the MTT assay, which measures mitochondrial metabolic activity. Cell growth inhibition is determined by counting cell numbers over time.

Visualizing the Potential Mechanisms of Action

Given the incomplete understanding of this compound's precise signaling effects, a definitive pathway diagram cannot be constructed. However, based on the available evidence for this compound and related diarylsulfonylureas, a hypothetical model of potential cellular targets can be visualized.

Caption: Hypothetical cellular targets and signaling effects of this compound.

Future Directions

While this compound has shown promise as an anticancer agent with a potentially novel mechanism of action, further in-depth research is required to fully elucidate its effects on specific cell signaling pathways. Future studies should focus on identifying the direct molecular targets of this compound and investigating its impact on key cancer-related signaling cascades, such as the PI3K/Akt, MAPK, and other pathways that regulate cell proliferation, survival, and apoptosis. A more comprehensive understanding of its mechanism will be crucial for its potential future development and clinical application.

References

- 1. [Antitumor activity of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea, LY 186641 against various human cancers using subrenal capsule assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Sulofenur

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulofenur, designated as LY186641, is a diarylsulfonylurea that emerged from preclinical studies as a potential antineoplastic agent.[1] Its chemical name is N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea.[2] Investigated for its activity against a range of solid tumors, this compound's journey through preclinical and clinical evaluation has provided valuable insights into the therapeutic potential and challenges of this class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Preclinical Evaluation

This compound was identified as a promising antitumor agent with a broad spectrum of activity in preclinical models.[3] It demonstrated notable efficacy in various in vivo and in vitro animal tumor models.[1] However, its precise mechanism of action has remained somewhat elusive, being described as novel and distinct from other cytotoxic agents.[1] Mitochondria have been suggested as a potential target, as they have been shown to accumulate the drug.[1]

Early studies explored its cytotoxic effects, revealing that its efficacy is influenced by environmental factors such as pH. The cytotoxicity of this compound was observed to increase as the pH of the culture medium decreased from 7.0 to 6.0.[2] This characteristic suggests potential for enhanced activity in the acidic microenvironment often associated with solid tumors.

Synthesis of this compound

The synthesis of this compound, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, involves a multi-step process. A key publication by Grossman et al. outlines the synthesis of diarylsulfonylureas, including this compound.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 5-Indanesulfonyl Chloride

A detailed protocol for the synthesis of the key intermediate, 5-indanesulfonyl chloride, is a prerequisite for the final coupling step. This can be achieved through the sulfonation of indane followed by chlorination.

Step 2: Synthesis of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea

-

Reaction Setup: A solution of 5-indanesulfonyl chloride in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: To this solution, an equimolar amount of 4-chloroaniline (B138754) is added dropwise at a controlled temperature, typically at or below room temperature, in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid formed during the reaction.

-

Formation of Sulfonamide: The reaction mixture is stirred for a specified period until the formation of the intermediate N-(4-chlorophenyl)-5-indanesulfonamide is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isocyanate Formation: The resulting sulfonamide is then reacted with an isocyanate-generating reagent, such as phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene), in an inert solvent. This step forms the corresponding sulfonyl isocyanate.

-

Urea Formation: The sulfonyl isocyanate is then reacted with 4-chloroaniline to yield the final product, this compound.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea.

Note: This is a generalized protocol based on common methods for synthesizing diarylsulfonylureas. The specific reaction conditions, such as solvents, temperatures, and reaction times, would be detailed in the primary literature.

Mechanism of Action

The precise molecular mechanism of this compound's antitumor activity is not fully elucidated, though it is known to be a novel mechanism.[1] It is cytotoxic at high concentrations and inhibits cell growth at lower concentrations without causing immediate cell death.[1]

One hypothesis suggests that the mechanism of action may involve the uncoupling of mitochondrial oxidative phosphorylation, leading to hydrogen ion translocation.[1] However, a direct correlation between this uncoupling action and the inhibition of cell growth has not been established.[1]

The workflow for investigating the mechanism of action of a novel compound like this compound would typically involve a series of in vitro assays.

Caption: Workflow for Investigating the In Vitro Mechanism of Action of this compound.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Data not available in the searched literature |

While the antiproliferative effects of this compound have been documented, specific IC50 values against a panel of cancer cell lines were not found in the publicly available literature searched.

Table 2: Pharmacokinetic Parameters of this compound in Different Species

| Species | Dose (mg/m²) | Half-life (t½) | Protein Binding | Primary Metabolites | Citation |

| Mouse | 240-1000 | ~30 hours | >99% | 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, 3-ketoindanyl derivatives | [5] |

| Rat | 240-1000 | ~6 hours | >99% | 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, 3-ketoindanyl derivatives | [5] |

| Monkey | 240-1000 | ~110 hours | >99% | 1-hydroxyindanyl and 1-ketoindanyl derivatives | [5] |

| Dog | 240-1000 | ~200 hours | >99% | Not specified | [5] |

| Human | 800 | Prolonged | >99% | 1-hydroxyindanyl and 1-ketoindanyl derivatives | [3][5] |

Experimental Protocols

Cytotoxicity Assay (General Protocol)

The antiproliferative activity of this compound would typically be determined using a standard cytotoxicity assay, such as the MTT or SRB assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (typically in a logarithmic series) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B dye. The protein-bound dye is solubilized, and the absorbance is measured.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: A typical experimental workflow for a cytotoxicity assay.

Pharmacokinetic Analysis (General Methodology)

The pharmacokinetic parameters of this compound are determined through in vivo studies in animal models and human clinical trials.

-

Drug Administration: this compound is administered to the subjects, either orally or intravenously, at a specific dose.

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound and its metabolites in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Clinical Development and Outcomes

This compound advanced to Phase I and II clinical trials.[3] In a Phase II trial in patients with advanced epithelial ovarian cancer refractory to standard chemotherapy, this compound demonstrated modest antitumor activity.[3] Partial responses were observed in 15% of assessable patients, with 42% experiencing prolonged stable disease.[3]

The dose-limiting toxicities observed in clinical trials were anemia and methemoglobinemia, which are thought to be related to the metabolic formation of p-chloroaniline.[1][3] These toxicities posed a significant challenge to the clinical utility of this compound and have limited its further development.[3]

Conclusion

This compound is a diarylsulfonylurea with demonstrated preclinical antitumor activity and modest clinical efficacy in certain cancer types. While its novel mechanism of action remains an area for further investigation, its development was hampered by dose-limiting toxicities. The study of this compound and its analogs provides valuable information for the design of future anticancer agents with improved therapeutic windows. The detailed understanding of its synthesis, pharmacokinetics, and biological effects serves as an important reference for researchers in the field of oncology and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Diarylsulfonylureas and radiotherapy. I. In vitro studies with N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, LY-186641-药物合成数据库 [drugfuture.com]

- 5. Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Anticancer Activity of Sulofenur

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulofenur (N-(4-chlorophenyl)-N'-(4-hydroxyphenyl)urea) is a diarylsulfonylurea analog that has been investigated for its potential as an anticancer agent. It belongs to a class of compounds that has shown promise in preclinical studies by targeting essential cellular processes involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to interfere with critical cellular machinery, primarily acting as an inhibitor of ribonucleotide reductase (RR). RR is a key enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1][2][3] By inhibiting this enzyme, this compound effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication. This leads to the stalling of DNA synthesis, resulting in cell cycle arrest and the induction of apoptosis (programmed cell death).[4][5]

Key Molecular Events:

-

Inhibition of Ribonucleotide Reductase: this compound targets the R2 subunit of ribonucleotide reductase, disrupting the enzyme's function and halting the production of deoxyribonucleotides.

-

Cell Cycle Arrest: The depletion of dNTPs triggers cell cycle checkpoints, leading to an accumulation of cells in the S-phase or G1 phase of the cell cycle.[6][7] Some studies have also reported G2/M phase arrest in certain cancer cell lines.[8][9][10]

-

Induction of Apoptosis: Prolonged cell cycle arrest and the inability to repair DNA damage ultimately lead to the activation of apoptotic pathways. This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[8][11][12]

-

Modulation of Signaling Pathways: this compound has been shown to influence various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8][13] Inhibition of these pathways further contributes to its anticancer effects.

Quantitative Data: In Vitro Efficacy

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound across various cancer types.

| Breast Cancer Cell Lines | Cancer Subtype | IC50 (µM) | Exposure Time |

| MDA-MB-231 | Triple-Negative | 21 | 24h[14] |

| MCF-7 | ER-Positive | 19 | 24h[14] |

| SK-BR-3 | HER2-Positive | 25 | 24h[14] |

| MDA-MB-468 | Triple-Negative | Not specified | 24h[14] |

| Ovarian Cancer Cell Lines | IC50 (µM) | Exposure Time |

| MDAH 2774 | ~8 | 72h[6] |

| SkOV-3 | ~8 | 72h[6] |

| Kidney Cancer Cell Lines | IC50 (µM) | Exposure Time |

| 769-P | ~12.5 | 48h[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 240 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits ribonucleotide reductase, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Evaluation

Caption: A typical workflow for evaluating the in vitro anticancer activity of this compound.

References

- 1. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforaphane induces cell cycle arrest by protecting RB-E2F-1 complex in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforaphane induces cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforaphane induces cell cycle arrest and apoptosis in murine osteosarcoma cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]

- 12. Inhibition of cell cycle and induction of apoptosis by sulforaphane in cell lines carrying various inherited BRCA1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulforaphane: a natural organosulfur having potential to modulate apoptosis and survival signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Sulofenur: A Technical Guide on its Potential as a Novel Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulofenur (LY186641) is a diarylsulfonylurea that emerged as a novel antineoplastic agent with a unique chemical structure and a distinct preclinical profile of broad-spectrum activity against solid tumors.[1] Unlike conventional cytotoxic agents, its mechanism of action was suggested to be novel and not reliant on the nonselective destruction of rapidly dividing cells.[2] This guide provides an in-depth technical overview of this compound, summarizing its clinical evaluation, pharmacokinetic profile, and what is known about its mechanism of action. It is important to distinguish this compound from Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, as these are distinct compounds with different mechanisms of action.

Preclinical Antitumor Activity

Preclinical studies demonstrated that this compound possesses a wide spectrum of anti-tumor activity against various murine solid tumors and human tumor xenografts. This promising preclinical efficacy led to its evaluation in clinical trials.[3]

Mechanism of Action

The precise molecular mechanism underlying the antineoplastic activity of this compound remains largely undefined.[2] Early investigations into its mode of action revealed the following:

-

Mitochondrial Effects : this compound has been shown to accumulate in mitochondria.[2] In isolated mitochondria, it acts as an uncoupler of oxidative phosphorylation, leading to an increase in state 4 respiration and dissipation of the mitochondrial membrane potential. This uncoupling effect is thought to be due to its properties as a lipophilic molecule with a dissociable hydrogen ion, allowing it to translocate protons across the inner mitochondrial membrane. However, a direct correlation between this uncoupling activity and its tumor cell growth inhibition was not established.[2]

-

Cytostatic and Cytotoxic Effects : In vitro, this compound demonstrates cytotoxic effects at high concentrations and inhibits cell growth at lower concentrations without causing immediate cell death.[2] The inhibition of cell growth does not appear to be directly related to its mitochondrial uncoupling action.[2]

It is hypothesized that the antineoplastic effects of diarylsulfonylureas like this compound may be distinct from other chemotherapeutic agents, as they do not appear to interfere with the synthesis of proteins and nucleic acids.[3]

Clinical Evaluation

This compound underwent Phase I and Phase II clinical trials to determine its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced solid tumors.

Phase I Trials

Phase I studies were conducted to establish the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound. Various oral dosing schedules were evaluated.

-

Dose-Limiting Toxicities : The primary DLTs observed across Phase I trials were anemia and methemoglobinemia, which could result in cyanosis.[1][4] Hemolysis was also reported.[5] One study reported a fatal subendocardial infarction in a patient on a daily x 21 schedule.[5]

-

Maximum Tolerated Dose : One study determined the MTD to be 1,200 mg/m²/day for a 7-day oral administration schedule.[1]

Phase II Trial in Advanced Ovarian Cancer

A notable Phase II trial evaluated this compound in patients with advanced epithelial ovarian cancer refractory to standard chemotherapy.[4]

Experimental Protocol: Phase II Trial in Ovarian Cancer

-

Patient Population : 35 patients with Stage III or IV ovarian cancer refractory to standard chemotherapy.[4]

-

Dosage and Administration : this compound was administered orally at a dose of 800 mg/m² per day.[4]

-

Dosing Schedules Evaluated :

-

Initial Schedule : Daily oral dose for 14 days, with a 21-day treatment cycle (administered to the first 9 patients).[4]

-

Modified Schedule : Daily for 5 days followed by 2 days of rest for 3 consecutive weeks, with a 28-day treatment cycle (5/2-day schedule, administered to the subsequent 26 patients). This change was implemented to reduce toxicity based on preclinical models.[4]

-

-

Assessments : Response to treatment, toxic effects, and pharmacokinetics were evaluated. Pharmacodynamic analysis involved comparing this compound parent and metabolite plasma levels with methemoglobin levels.[4]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from the clinical evaluation of this compound.

Table 1: Efficacy of this compound in Advanced Ovarian Cancer [4]

| Outcome | Value |

| Number of Assessable Patients | 26 |

| Partial Response (PR) | 15% (4 patients) |

| 95% Confidence Interval for PR | 4% - 35% |

| Duration of Partial Response | 6.5 - 18 weeks |

| Prolonged Stable Disease | 42% (11 patients) |

| Median Duration of Stable Disease | 20 weeks |

Table 2: Key Toxicities of this compound

| Toxicity | Observation |

| Anemia & Methemoglobinemia | Dose-limiting toxicities.[1][4] In the ovarian cancer trial, patients on the 5/2-day schedule had less severe anemia and methemoglobinemia than those on the 14-day schedule.[4] |

| Red Blood Cell Transfusions | Required by 78% of patients on the 14-day schedule versus 31% of patients on the 5/2-day schedule in the ovarian cancer trial.[4] |

| Dose Reductions | Required in 31% of patients on the 5/2-day schedule due to anemia and methemoglobinemia.[4] |

| Hemolysis | Reported as a toxicity in Phase I trials.[5] |

Pharmacokinetics

Pharmacokinetic studies of this compound revealed several key characteristics:

-

Half-Life : this compound has a prolonged serum half-life of approximately 30 hours.[1]

-

Metabolism : The hydroxy and keto metabolites of this compound have even longer plasma half-lives compared to the parent compound.[4]

-

Correlation with Toxicity : The concentrations of the hydroxy and keto metabolites showed a higher correlation with methemoglobin levels than the parent this compound concentrations.[4]

Visualizations

The following diagrams illustrate the clinical development pathway of this compound and a conceptual representation of its proposed, though unconfirmed, mechanism of action.

Conclusion and Future Directions

This compound demonstrated modest clinical activity in heavily pretreated patients with advanced ovarian cancer, with some patients achieving partial responses or prolonged stable disease.[4] However, its clinical utility is significantly hampered by its dose-limiting toxicities, namely anemia and methemoglobinemia.[1][4] The toxic effects appear to be linked to its metabolites.[4]

While the preclinical antitumor activity was promising, the mechanism of action remains to be fully elucidated. The uncoupling of mitochondrial oxidative phosphorylation is an observed effect but does not appear to be the primary driver of its anticancer activity.[2]

The challenges posed by this compound's toxicity profile have limited its further development.[3] Future research in this area could focus on identifying less toxic derivatives of diarylsulfonylureas with alternative metabolic pathways that retain or enhance the antitumor efficacy.[4] A deeper understanding of the specific molecular targets of this class of compounds is necessary to unlock their full therapeutic potential.

References

- 1. Clinical pharmacology of a novel diarylsulfonylurea anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulofenur's Molecular Targets in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulofenur (N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, LY186641) is a diarylsulfonylurea (DSU) that demonstrated a broad spectrum of antitumor activity in preclinical models of solid tumors.[1] Despite early clinical interest, its development was hampered by dose-limiting toxicities, and its precise molecular targets and mechanism of action in cancer cells remain largely undefined in publicly available literature. This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its known pharmacological properties and exploring its putative molecular targets based on studies of related diarylsulfonylurea compounds. The information presented herein aims to provide a comprehensive resource for researchers interested in the further investigation of this compound and other diarylsulfonylureas as potential anticancer agents.

Introduction

This compound emerged as a novel antineoplastic agent with a unique chemical structure distinct from conventional chemotherapy agents of its time.[2] Preclinical studies revealed its efficacy against a range of murine solid tumors and human tumor xenografts, leading to its evaluation in Phase I and II clinical trials.[1][2] However, significant hematological toxicities, specifically hemolytic anemia and methemoglobinemia, were consistently observed and posed a major challenge to its clinical utility.[3] These toxicities are thought to be associated with the metabolic formation of p-chloroaniline.

While the definitive molecular targets of this compound have not been fully elucidated, research on related diarylsulfonylureas and other sulfonylurea compounds offers valuable insights into its potential mechanisms of action. This guide will delve into these hypothesized targets and signaling pathways, providing a framework for future research.

Clinical Pharmacology and Efficacy

Clinical trials of this compound in patients with advanced solid tumors provided initial data on its safety, tolerability, and preliminary efficacy.

Quantitative Clinical Trial Data

| Trial Phase | Cancer Type(s) | Dosage and Schedule | Key Toxicities | Efficacy | Reference |

| Phase I | Advanced Refractory Cancer | 30 mg/m²/week, escalated to 2550 mg/m²/week (weekly p.o. for 6 weeks) | Methemoglobinemia (dose-related), Hemolytic anemia | No objective tumor responses observed. | |

| Phase I/II | Advanced Solid Tumors | 1,200 mg/m²/day (daily p.o. for 7 days, 3-week cycle) | Methemoglobinemia, Red blood cell hemolysis | One partial remission in a patient with refractory ovarian cancer. | [3] |

| Phase II | Advanced Non-Small Cell Lung Cancer | 800 mg/m² (p.o. Monday-Friday for 21 days, every 28 days) | Anemia (Grade 1-3 in 62% of patients), Hemolysis, Methemoglobinemia | No significant response; 2 patients had stable disease or minor response. | [2] |

Preclinical Antitumor Activity

Preclinical studies were instrumental in establishing the anticancer potential of this compound across various tumor models.

Quantitative Preclinical Data

| Model System | Tumor Type | Key Findings | Reference |

| Subrenal Capsule Assay | Various Human Cancers | Overall chemosensitivity rate of 37%. Average tumor growth inhibition rates: Malignant lymphoma (51%), Esophageal cancer (51%), Colorectal cancer (48%). | [1] |

Putative Molecular Targets and Signaling Pathways

While direct evidence for this compound's molecular targets is scarce, studies on structurally related compounds suggest two primary areas of investigation: inhibition of plasma membrane NADH oxidase and modulation of ATP-sensitive potassium (K-ATP) channels.

Inhibition of NADH Oxidase

A study on the diarylsulfonylurea LY181984, which is structurally similar to this compound, demonstrated its ability to inhibit the NADH oxidase activity of HeLa cell plasma membranes. This inhibition was specific to the tumor cells, as no effect was observed on NADH oxidase from rat liver plasma membranes.

Hypothesized Mechanism: The inhibition of NADH oxidase on the plasma membrane of cancer cells could disrupt cellular redox balance and interfere with signaling pathways that are dependent on NAD+/NADH ratios, potentially leading to cell growth arrest and apoptosis.

Modulation of ATP-Sensitive Potassium (K-ATP) Channels

Several sulfonylureas, most notably the antidiabetic drug glibenclamide, are known to inhibit ATP-sensitive potassium (K-ATP) channels.[4] These channels are expressed in various cancer cells and are implicated in regulating cell proliferation.[5][6] Inhibition of K-ATP channels leads to membrane depolarization, which can trigger a cascade of events culminating in apoptosis.

Hypothesized Mechanism: this compound, as a sulfonylurea, may inhibit K-ATP channels on the plasma membrane of cancer cells. This would lead to membrane depolarization, an influx of Ca2+, and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis through intrinsic and/or extrinsic pathways.

Experimental Protocols

NADH Oxidase Activity Assay

This protocol is designed to measure the NADH oxidase activity in isolated plasma membranes from cancer cells and to assess the inhibitory effect of this compound.

Workflow:

References

- 1. [Antitumor activity of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea, LY 186641 against various human cancers using subrenal capsule assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II study of this compound (LY 186641). A novel antineoplastic agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ATP-sensitive potassium channels causes reversible cell-cycle arrest of human breast cancer cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploitation of ATP-sensitive potassium ion (KATP) channels by HPV promotes cervical cancer cell proliferation by contributing to MAPK/AP-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

Sulofenur (LY186641): A Technical Overview of its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulofenur (LY186641) is a diarylsulfonylurea compound that has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on the chemical properties, structure, and known biological activities of this compound. It includes a summary of its physicochemical properties, a detailed synthesis protocol, and an overview of its proposed mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Chemical Properties and Structure

This compound, with the IUPAC name N-([(4-chlorophenyl)amino]carbonyl)-2,3-dihydro-1H-indene-5-sulfonamide, is a synthetic diarylsulfonylurea. Its chemical structure is characterized by a central urea (B33335) linkage flanked by a 4-chlorophenyl group and a 2,3-dihydro-1H-indene-5-sulfonamide moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅ClN₂O₃S | PubChem |

| Molecular Weight | 350.82 g/mol | PubChem |

| Melting Point | 169-172 °C | [1] |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 96.9 Ų | PubChem |

| CAS Number | 110311-27-8 | PubChem |

| SMILES | C1C(C=C(C2=C1)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)=C2 | PubChem |

Synthesis of this compound (LY186641)

The synthesis of this compound can be achieved through the reaction of 2,3-dihydro-1H-indene-5-sulfonamide with 4-chlorophenyl isocyanate. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dihydro-1H-indene-5-sulfonamide

-

4-chlorophenyl isocyanate

-

Acetone

-

1N Sodium Hydroxide (B78521) (NaOH) solution

-

1N Hydrochloric Acid (HCl) solution

-

Water

Procedure:

-

Dissolve 93.2 g of 2,3-dihydro-1H-indene-5-sulfonamide in 300 ml of acetone.

-

To this solution, add 490 ml of a 1N sodium hydroxide solution.

-

In a separate flask, prepare a solution of 79.36 g of 4-chlorophenyl isocyanate in 250 ml of acetone.

-

Add the 4-chlorophenyl isocyanate solution to the reaction mixture with stirring.

-

Continue stirring the reaction mixture at room temperature for 18 hours.

-

After 18 hours, filter the reaction mixture.

-

To the filtrate, add 490 ml of 1N hydrochloric acid, which will result in the formation of a fine white precipitate.

-

Add one liter of water to the mixture.

-

Collect the solid precipitate by filtration to yield 144.86 g of this compound.[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated antineoplastic activity in preclinical and clinical studies.[2][3] While its precise mechanism of action is not fully elucidated, it is known to be a diarylsulfonylurea with cytotoxic effects against various cancer cell lines.

Proposed Mechanism of Action

The antitumor action of this compound is not fully understood.[4] Some evidence suggests that its mechanism may involve the uncoupling of mitochondria.[4] This would disrupt cellular energy metabolism, leading to cytotoxicity. However, further research is required to confirm this hypothesis and to identify specific molecular targets.

The metabolism of this compound has been linked to its toxicity profile. It can be metabolized to p-chloroaniline, which is associated with methemoglobinemia, a dose-limiting toxicity observed in clinical trials.

Cytotoxicity Assessment

The cytotoxic effects of this compound and its analogs are often evaluated using the sulforhodamine B (SRB) assay. This assay provides a quantitative measure of cell density, which is an indicator of cell viability.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cancer cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Conceptual Workflow of this compound's Biological Effect

The following diagram provides a high-level conceptual workflow of this compound's interaction with cancer cells, based on the current understanding of its biological activity.

Conclusion

This compound (LY186641) is a diarylsulfonylurea with demonstrated antineoplastic properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, a reproducible synthesis protocol, and the current understanding of its biological mechanism of action. While the precise molecular targets and signaling pathways of this compound remain an area for further investigation, the information presented here serves as a foundational resource for ongoing and future research in the development of novel anticancer therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Clinical Investigation of Sulofenur in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulofenur (LY186641), a diarylsulfonylurea, emerged as a novel antineoplastic agent with a distinct chemical structure and biological properties.[1] Preclinical studies demonstrated a wide spectrum of anti-tumor activity against various murine solid tumors and human tumor xenografts, including lung, colon, and gastric tumors, as well as rhabdomyosarcoma.[1][2] This promising preclinical activity prompted the initiation of early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. This technical guide synthesizes the findings from these early clinical investigations.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound in patients with refractory solid tumors.

Key Experimental Protocols

The methodologies employed in the key Phase I trials are detailed below:

Protocol 1: Daily Oral Administration

-

Objective: To determine the MTD of daily oral this compound.[3]

-

Patient Population: 38 patients with advanced solid malignant tumors.[3]

-

Dosing Regimen: this compound was administered orally on a daily schedule for 28 days, constituting a 5-week course. Dose escalation proceeded from an initial dosage of 250 mg/m² to 700 mg/m².[3]

-

Assessments: Toxicity was evaluated based on clinical and laboratory parameters. Pharmacokinetic analysis was performed to measure plasma concentrations of this compound.[3]

Protocol 2: Alternative Dosing Schedules

-

Objective: To evaluate two different oral dosing schedules to potentially improve the therapeutic index.[4]

-

Patient Population: Patients with refractory solid tumors were enrolled into two cohorts.[4]

-

Dosing Regimens:

-

Cohort A (n=18): Daily oral administration for 21 days, followed by a 7-day rest period (daily x 21 every 28 days), with five dose levels.[4]

-

Cohort B (n=14): Daily oral administration for 5 days with 2 days off for 3 consecutive weeks, every 28 days (daily x 5 for 3 weeks), with three dose levels.[4]

-

-

Assessments: Toxicities, tumor response, and pharmacokinetic parameters were assessed.[4]

Protocol 3: Pediatric Phase I Study

-

Objective: To determine the toxicity and MTD of this compound in children and adolescents with refractory solid tumors.[5]

-

Patient Population: 13 patients with refractory pediatric malignant solid tumors.[5]

-

Dosing Regimen: Daily dosages of 640, 800, and 960 mg/m² were administered in two divided oral doses for 5 consecutive days each week for 3 weeks.[5]

-

Assessments: The primary focus was on toxicity evaluation.[5]

Summary of Phase I Clinical Data

| Trial ID / Reference | Dosing Schedule | No. of Patients | Dose Range (mg/m²/day) | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Pharmacokinetics (Max Plasma Conc.) | Antitumor Activity |

| [3] | Daily for 28 days (5-week course) | 38 | 250 - 700 | 600 mg/m² | Hemolytic anemia, moderate methemoglobinemia, reversible toxic hepatitis.[3] | 348 x 10⁻⁶ g/ml | One patient with stable disease.[3] |

| [4] | Daily x 21, q28d | 18 | Not Specified | Not explicitly stated | Anemia, methemoglobinemia, hemolysis; one fatal subendocardial infarction.[4] | Not Specified | No responses reported for this schedule.[4] |

| [4] | Daily x 5 for 3 weeks, q28d | 14 | Not Specified | Not explicitly stated | Anemia, methemoglobinemia, hemolysis.[4] | Not Specified | One partial response in a patient with a Sertoli cell tumor.[4] |

| [5] | Daily x 5 for 3 weeks (Pediatric) | 13 | 640 - 960 | Not defined | Methemoglobinemia (at all dose levels), anemia, leukopenia, thrombocytopenia.[5] | Not Specified | No measurable tumor responses.[5] |

Phase II Clinical Trials

Following the determination of a recommended Phase II dose and schedule, several Phase II trials were conducted to evaluate the antitumor activity of this compound in specific solid tumor types.

Key Experimental Protocols

Protocol 4: Advanced Non-Small Cell Lung Cancer (NSCLC)

-

Objective: To assess the efficacy and safety of this compound in patients with advanced NSCLC without prior chemotherapy.[1]

-

Patient Population: 26 patients (24 evaluable) with advanced NSCLC.[1]

-

Dosing Regimen: 800 mg/m² of this compound administered orally Monday through Friday for 21 days, every 28 days.[1]

-

Assessments: Tumor response, toxicity, and survival were evaluated.[1]

Protocol 5: Advanced Ovarian Cancer

-

Objective: To further define the response rate, toxic effects, and pharmacokinetics of this compound in patients with advanced ovarian cancer refractory to standard chemotherapy.[6]

-

Patient Population: 35 patients with stage III or IV ovarian cancer.[6]

-

Dosing Regimens:

-

Assessments: Response rate, toxicity, and pharmacokinetic/pharmacodynamic analyses comparing this compound and metabolite plasma levels with methemoglobin levels.[6]

Protocol 6: Advanced Breast Cancer

-

Objective: To evaluate the efficacy of this compound in patients with advanced breast cancer.[7]

-

Patient Population: 18 women with advanced breast cancer.[7]

-

Dosing Regimen: 700 mg/m² given orally once daily for 14 days, with treatments repeated every 3 weeks.[7]

-

Assessments: Tumor response, toxicity, and plasma concentrations of this compound.[7]

Summary of Phase II Clinical Data

| Trial ID / Reference | Tumor Type | No. of Patients (Evaluable) | Dosing Schedule | Objective Response Rate (ORR) | Other Efficacy Measures | Key Toxicities |

| [1] | Non-Small Cell Lung Cancer | 24 | 800 mg/m² po Monday-Friday x 21 days, q28d | 0% | 2 patients had stable disease or minor response.[1] | Anemia (62%), methemoglobinemia, transient elevation of alkaline phosphatase.[1] |

| [6] | Ovarian Cancer | 26 | 800 mg/m² po daily x 5 days, 2 days rest for 3 weeks, q28d | 15% (4 partial responses) | 42% had prolonged stable disease.[6] | Anemia and methemoglobinemia (less severe on the 5/2-day schedule).[6] |

| [7] | Breast Cancer | 18 | 700 mg/m² po daily for 14 days, q21d | 0% | No responses observed.[7] | Anemia (all patients), symptomatic methemoglobinemia, grade 4 elevations in serum liver-function values.[7] |

| [8] | Recurrent Ovarian Cancer | 16 | Not Specified | Two minor responses.[8] | Not Specified | Anemia (all patients, 14 required transfusions), methemoglobinemia, reversible elevation of liver enzymes.[8] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound remains largely undefined, a factor that likely contributed to challenges in its clinical development.[2][9] Preclinical studies suggested a novel antitumor mechanism distinct from other chemotherapeutic agents of the time.[9]

While the direct signaling pathways affected by this compound are not well-elucidated in the available literature, the parent class of compounds, sulfonylureas, are known to interact with specific cell surface receptors in the context of diabetes management (SUR1).[10] However, this compound was noted to be without hypoglycemic properties.[2] The anticancer effects of some diarylsulfonylureas have been linked to the induction of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent apoptosis.[9]

Due to the lack of specific information on this compound's signaling cascade, a detailed pathway diagram cannot be constructed at this time. Research into the molecular targets of this compound would be necessary to delineate its mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the early clinical investigation of this compound, from preclinical rationale to Phase II evaluation.

Logical Relationship of Clinical Findings

The following diagram illustrates the logical flow from dosing to clinical outcomes observed in the early trials of this compound.

Conclusion

The early clinical investigation of this compound in solid tumors revealed a challenging safety profile, primarily characterized by dose-limiting hemolytic anemia and methemoglobinemia.[3][4][5][6] While some modest antitumor activity was observed, particularly in heavily pretreated ovarian cancer patients, the overall efficacy was limited in the tumor types and schedules studied.[1][6][7] A critical finding from these studies was the difficulty in achieving plasma concentrations of this compound that were predicted to be effective based on preclinical models, without encountering significant toxicity.[3][7][8] The undefined mechanism of action further complicated its development. Consequently, the initial daily and intermittent oral schedules of this compound were not recommended for further investigation, with the suggestion that alternative schedules capable of achieving higher, tolerable plasma levels would be necessary to explore its potential therapeutic window.[3] The toxicity of this compound ultimately made it an unattractive agent for further investigation, especially in pediatric populations.[5]

References

- 1. Phase II study of this compound (LY 186641). A novel antineoplastic agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Early clinical investigation of this compound with a daily schedule in advanced solid tumours [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I study of this compound in refractory pediatric malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II trial of the novel sulphonylurea this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II study of this compound, a novel sulfonylurea, in recurrent epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of genetic polymorphisms on the pharmacokinetics and pharmaco-dynamics of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diarylsulfonylurea Class of Anticancer Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylsulfonylurea (DSU) class of compounds has emerged as a promising area of research in the development of novel anticancer agents. Initially investigated for their hypoglycemic properties, certain diarylsulfonylureas have demonstrated significant antiproliferative activity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapies. This technical guide provides an in-depth overview of the core aspects of diarylsulfonylurea anticancer drugs, focusing on their mechanism of action, key chemical structures, relevant signaling pathways, and the experimental methodologies used in their evaluation.

Mechanism of Action

The anticancer effects of diarylsulfonylureas are multifaceted and appear to involve several distinct mechanisms. A primary mode of action for many DSUs is the inhibition of tubulin polymerization.[1] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2] This mechanism is particularly relevant for compounds like DW2282 and its derivatives.[3]

Furthermore, some diarylsulfonylureas have been shown to induce apoptosis through pathways independent of tubulin inhibition. For instance, the prototypical DSU, sulofenur (LY186641), is thought to exert its cytotoxic effects through the generation of reactive oxygen species (ROS) and the uncoupling of mitochondrial oxidative phosphorylation.[2] The resulting increase in oxidative stress can trigger caspase activation and apoptosis.[3] Additionally, certain DSUs can overcome multidrug resistance, a major challenge in cancer therapy, as they are not substrates for efflux pumps like P-glycoprotein.[3]

Key Diarylsulfonylurea Compounds

Several diarylsulfonylurea compounds have been extensively studied for their anticancer properties.

-

This compound (LY186641): The first diarylsulfonylurea to enter clinical trials, this compound showed broad-spectrum antitumor activity in preclinical models.[4] However, its clinical development was hampered by dose-limiting toxicities, including methemoglobinemia and hemolytic anemia.[5]

-

LY181984 and LY295501: These second-generation DSUs were developed to mitigate the toxicities associated with this compound.[4] LY295501, in particular, demonstrated a similar spectrum of activity to this compound but with a better safety profile in preclinical studies.[4]

-

DW2282: This newer derivative has shown potent proapoptotic activity, even in multidrug-resistant cancer cells.[3] Its mechanism involves the inhibition of tubulin polymerization and the induction of apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2.[3][5]

Quantitative Data on Anticancer Activity

The antiproliferative activity of diarylsulfonylurea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative IC50 values for key DSU compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (LY186641) | GC3/c1 | Colon Adenocarcinoma | Responsive | [4] |

| GC3/LYC5 | Colon Adenocarcinoma (this compound-resistant) | Resistant | [4] | |

| LY295501 | GC3/c1 | Colon Adenocarcinoma | Responsive | [4] |

| GC3/LYC5 | Colon Adenocarcinoma (this compound-resistant) | Resistant | [4] | |

| DW2282 | A549 | Human Lung Carcinoma | Effective Inhibition | [5] |

| K562 | Human Leukemic Cells | Effective Inhibition | [5] |

Signaling Pathways

Diarylsulfonylureas modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The insulin/IGF-1 signaling pathway, which activates the PI3K-Akt-mTOR and MAPK pathways, is a potential target.[3] By interfering with these pathways, DSUs can inhibit cell growth and survival. The induction of reactive oxygen species (ROS) by some DSUs can also activate pro-apoptotic signaling cascades, including the JNK pathway, while inhibiting anti-apoptotic pathways like the Akt pathway.[3]

Experimental Protocols

Synthesis of Diarylsulfonylurea Derivatives

A general method for the synthesis of diarylsulfonylureas involves the reaction of an appropriately substituted arylsulfonamide with an aryl isocyanate in the presence of a base, such as potassium carbonate, in an inert solvent like acetone (B3395972) or acetonitrile.

General Procedure:

-

To a solution of the arylsulfonamide (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aryl isocyanate (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of diarylsulfonylurea compounds against cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the diarylsulfonylurea compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships

The anticancer activity of diarylsulfonylureas is significantly influenced by the nature and position of substituents on the two aryl rings.

Generally, the following observations have been made:

-

Aryl Ring attached to the Sulfonyl Group: Modifications on this ring can impact the compound's interaction with its biological targets. For instance, in some series, the presence of specific heterocyclic rings enhances tubulin polymerization inhibitory activity.

-

Aryl Ring attached to the Urea Nitrogen: Substituents on this ring, particularly halogens like chlorine, have been shown to be crucial for potent anticancer activity. The position of these substituents also plays a significant role.

Conclusion

The diarylsulfonylurea class of compounds represents a versatile scaffold for the development of novel anticancer agents. Their diverse mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, coupled with their activity against multidrug-resistant cancers, make them an attractive area for further investigation. A thorough understanding of their structure-activity relationships and signaling pathway modulation will be critical for the design of next-generation diarylsulfonylureas with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of new derivatives in this promising class of anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The Development of Sulfonylurea Compounds | Semantic Scholar [semanticscholar.org]

- 3. Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound and a second generation diarylsulfonylurea, N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N'-(3,4-dichlorophenyl)urea (LY295501), against colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the anticancer activity of DW2282, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulofenur Administration in Mouse Models

A Note to the Researcher: Extensive literature searches for "Sulofenur" administration protocols in mouse models yielded limited specific data. The available information primarily focuses on the pharmacokinetics of this compound, with a notable scarcity of detailed experimental protocols, quantitative efficacy data in mouse tumor models, and well-defined signaling pathway information. The majority of search results were related to "Sulforaphane," a distinct compound. Therefore, this document provides the available pharmacokinetic data for this compound and presents generalized protocols and application notes for the in vivo administration of a test compound in mouse models, which can serve as a foundational guide for researchers.

This compound Pharmacokinetics in Mice

Limited pharmacokinetic studies have been conducted on this compound in various species, including mice. The key takeaway is its prolonged half-life and high degree of plasma protein binding.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Species/Strain | Dosage | Reference |

| Half-life (t½) | ~30 hours | C3H Mice | 240-1000 mg/m² | [1] |

| Plasma Protein Binding | > 99% | Not specified | Not specified | [1] |

| Primary Route of Excretion | Urine (as metabolites) | C3H Mice | Not specified | [2] |

| Major Metabolites | 1-hydroxyindanyl and 1-ketoindanyl derivatives | C3H Mice | Not specified | [2] |

General Application Notes for In Vivo Studies in Mouse Models

These notes provide general guidance for planning and executing in vivo studies with a test compound like this compound.

-

Drug Formulation and Preparation:

-